molecular formula C13H13NO B8349674 2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE

2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE

Cat. No. B8349674
M. Wt: 199.25 g/mol
InChI Key: CFESRZFULNHJJU-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

To a mixture of 1.0000 M of potassium tert-butoxide in tetrahydrofuran (0.68 mL) and THF (5 mL) was added, at 0° C., diethyl cyanomethylphosphonate (0.11 mL, 0.00068 mol) dropwise. The reaction was warmed to rt and 30 min later cooled to 0° C. again. To the reaction mixture was added a solution of 3-(benzyloxy)cyclobutanone (0.1 g, 0.0006 mol) in THF (5 mL). The reaction was stirred over night, allowing warmed up to rt. The reaction was quenched with saturated aq. NH4Cl solution, extracted with EtOAc. The combined organic layers were washed with water and brine, dried over MgSO4 and concentrated to dryness. The crude product was used directly in next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([CH2:9]P(=O)(OCC)OCC)#[N:8].[CH2:18]([O:25][CH:26]1[CH2:29][C:28](=O)[CH2:27]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O1CCCC1>[CH2:18]([O:25][CH:26]1[CH2:29][C:28](=[CH:9][C:7]#[N:8])[CH2:27]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.68 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
later cooled to 0° C. again
TEMPERATURE
Type
TEMPERATURE
Details
allowing warmed up to rt
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aq. NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was used directly in next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1CC(C1)=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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